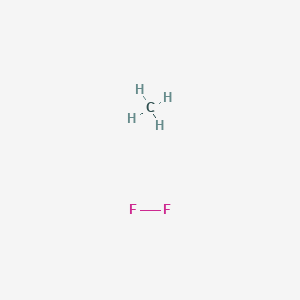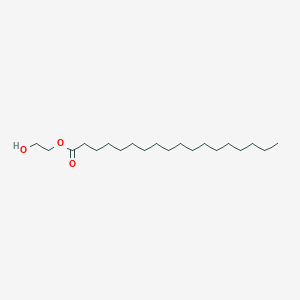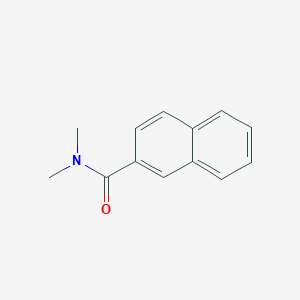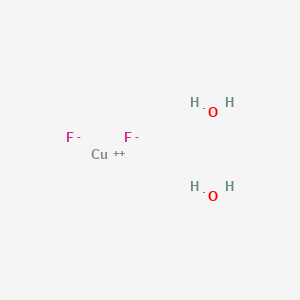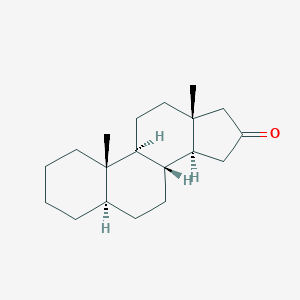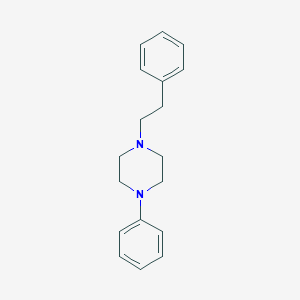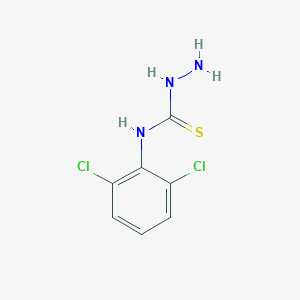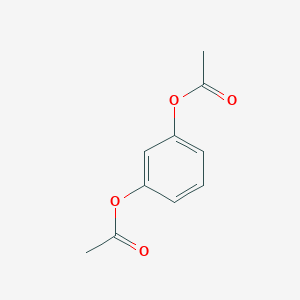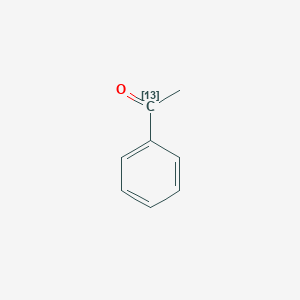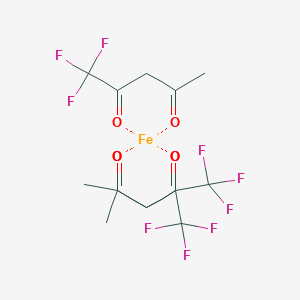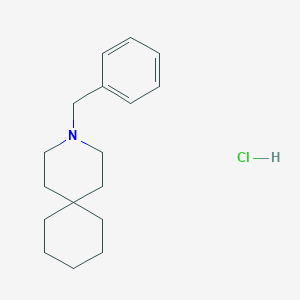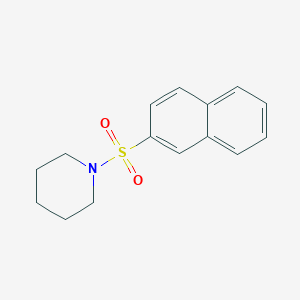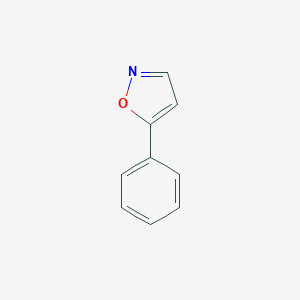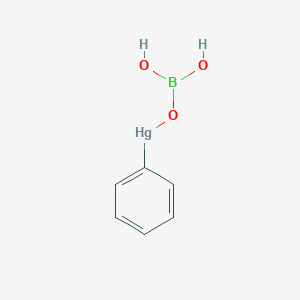
Boronooxy(phenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Boronooxy(phenyl)mercury can be synthesized by heating mercuric borate with benzene or by evaporating an alcoholic solution containing equimolar proportions of phenylmercuric hydroxide and boric acid under vacuum . The reaction conditions typically involve controlled heating and careful handling to avoid decomposition or unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality. The compound is usually produced in solid form, either as colorless, shiny flakes or as a white or slightly yellow crystalline powder .
Análisis De Reacciones Químicas
Types of Reactions: Boronooxy(phenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other organomercury compounds.
Substitution: The phenyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as bromine or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various organometallic reagents, including Grignard reagents and organolithium compounds, can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmercuric acetate, while reduction could produce phenylmercuric chloride .
Aplicaciones Científicas De Investigación
Boronooxy(phenyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving the formation of carbon-mercury bonds.
Biology: The compound’s antimicrobial properties make it useful in biological studies, especially in the development of antimicrobial agents.
Mecanismo De Acción
The mechanism of action of boronooxy(phenyl)mercury involves its interaction with microbial cell membranes, leading to disruption of cellular processes and eventual cell death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their function and preventing the growth and proliferation of the microorganisms . The exact molecular pathways involved in these interactions are still under investigation, but it is known that the mercury atom plays a crucial role in the compound’s antimicrobial activity .
Comparación Con Compuestos Similares
- Phenylmercuric acetate
- Phenylmercuric nitrate
- Dimethylmercury
- Diethylmercury
- Thiomersal
Comparison: Boronooxy(phenyl)mercury is unique among organomercury compounds due to its borate group, which imparts distinct chemical properties and reactivity. Compared to phenylmercuric acetate and phenylmercuric nitrate, this compound is more soluble and less irritant, making it a preferable choice for certain applications . Additionally, its antimicrobial efficacy is comparable to other organomercury compounds, but with potentially lower toxicity and irritation .
Propiedades
IUPAC Name |
boronooxy(phenyl)mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.BH2O3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;2-3H;/q;-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXSPDNLYQTOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O[Hg]C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BHgO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-98-7 |
Source


|
| Record name | Merfen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydrogen [orthoborato(3-)-O]phenylmercurate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
